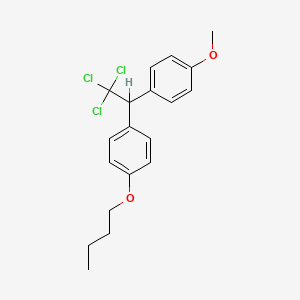

2-(p-Butoxyphenyl)-2-(p-methoxyphenyl)-1,1,1-trichloroethane

Description

Early Insecticide Development and Dichlorodiphenyltrichloroethane Analogues

The discovery of dichlorodiphenyltrichloroethane’s insecticidal properties in 1939 marked a pivotal shift in pest control strategies. Initially synthesized in 1874 by Othmar Zeidler, dichlorodiphenyltrichloroethane’s utility as a contact poison was unrecognized until Paul Hermann Müller’s pioneering work, which demonstrated its unparalleled efficacy against arthropods. The compound’s structure—a central ethane backbone flanked by two para-chlorophenyl groups and three chlorine atoms—enabled rapid knockdown of insect nervous systems through sodium channel modulation.

Post-World War II agricultural and public health campaigns relied heavily on dichlorodiphenyltrichloroethane, but its environmental persistence and bioaccumulation soon prompted scrutiny. Researchers began exploring analogues to mitigate these drawbacks while retaining insecticidal activity. Early analogues included methoxychlor (2,2-bis(p-methoxyphenyl)-1,1,1-trichloroethane), which replaced chlorine atoms with methoxy (-OCH₃) groups. This substitution reduced environmental half-life and mammalian toxicity, illustrating the potential of alkoxy groups to enhance compound specificity.

Table 1: Structural Comparison of Dichlorodiphenyltrichloroethane and Early Analogues

Evolution of 4-Alkoxyphenyl Substitutions in Organochlorine Compounds

The introduction of 4-alkoxyphenyl groups emerged as a strategic response to dichlorodiphenyltrichloroethane’s limitations. Alkoxy substituents, such as methoxy (-OCH₃) and butoxy (-OC₄H₉), alter electronic and steric properties, influencing binding affinity to insect targets and degradation kinetics. Methoxychlor’s success demonstrated that electron-donating alkoxy groups could reduce halogenated aryl ring reactivity, thereby decreasing environmental persistence.

The synthesis of asymmetrical derivatives, such as this compound, leveraged advances in Friedel-Crafts alkylation and nucleophilic aromatic substitution. For instance, treating 1,1-bis(aryl)-2,2,2-trichloroethanol with alkali yielded benzophenone intermediates, which were subsequently functionalized with varying alkoxy chains. This approach enabled precise tuning of hydrophobicity and steric bulk, as longer alkoxy chains (e.g., butoxy) enhanced lipid solubility while shorter chains (e.g., methoxy) improved crystalline packing.

Table 2: Impact of 4-Alkoxyphenyl Substitutions on Physicochemical Properties

| Substituent | Chain Length | Solubility in Organic Solvents | Melting Point (°C) | Environmental Half-Life |

|---|---|---|---|---|

| -OCH₃ (methoxy) | Short | High | 89–90 | 3–6 months |

| -OC₄H₉ (butoxy) | Long | Moderate | 45–47 | 1–2 months |

Crystallographic analyses of 4-alkoxyphenyl derivatives revealed critical structural insights. For example, the dihedral angle between phenyl rings in this compound (79.61°) diverges from dichlorodiphenyltrichloroethane’s 64.7°, suggesting altered molecular conformation and target interactions. Intramolecular interactions, such as C–H⋯Cl hydrogen bonds, further stabilize these asymmetrical structures, enhancing thermal stability.

Properties

CAS No. |

34197-10-9 |

|---|---|

Molecular Formula |

C19H21Cl3O2 |

Molecular Weight |

387.7 g/mol |

IUPAC Name |

1-butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene |

InChI |

InChI=1S/C19H21Cl3O2/c1-3-4-13-24-17-11-7-15(8-12-17)18(19(20,21)22)14-5-9-16(23-2)10-6-14/h5-12,18H,3-4,13H2,1-2H3 |

InChI Key |

GCBNPENAGNGTLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Background

- Molecular formula: C19H21Cl3O2

- CAS Number: 34197-10-9

- Synonyms: 1-butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene

- Related compounds: Methoxychlor (1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane) is a structurally similar insecticide with two methoxyphenyl groups instead of butoxy and methoxy substituents.

Preparation Methods of 2-(p-Butoxyphenyl)-2-(p-methoxyphenyl)-1,1,1-trichloroethane

General Synthetic Strategy

The synthesis generally involves:

- Formation of the substituted benzyl or phenyl intermediates with the required para-substituents (butoxy and methoxy groups).

- Introduction of the trichloromethyl group at the ethane core.

- Coupling of the two substituted phenyl groups onto the trichloroethane backbone.

Specific Synthetic Routes

Direct Alkylation and Chlorination Approach

One common approach to synthesize such trichloroethane derivatives is via the reaction of substituted benzyl halides with chloral or chloral hydrate under basic or acidic conditions to introduce the 1,1,1-trichloroethyl moiety. For example:

Experimental Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzylation of phenol | Benzyl chloride, base, solvent (e.g., acetone) | High | Protects phenol for further reactions |

| Chlorination | Thionyl chloride or PCl5 | Moderate | Converts alcohol to benzyl chloride |

| Arbuzov reaction | Trialkyl phosphite, heat | High | Forms phosphonate intermediate |

| Wittig-Horner reaction | Phosphonate + aldehyde, base | Moderate | Forms vinyl intermediate |

| Catalytic hydrogenation | H2, Pd/C catalyst | High | Saturates vinyl to ethane derivative |

| Coupling with chloral | Chloral hydrate, base or acid catalyst | Moderate | Introduces trichloromethyl group |

The overall yields for similar multi-step syntheses can reach up to 60-65% under optimized conditions, with mild reaction temperatures and straightforward purification steps.

Structural and Analytical Data

- The compound exhibits characteristic aromatic proton signals corresponding to the p-butoxyphenyl and p-methoxyphenyl groups in ^1H NMR spectra.

- The trichloromethyl group is confirmed by mass spectrometry with molecular ion peaks consistent with C19H21Cl3O2.

- X-ray crystallography studies on analogues (e.g., 2,2-bis(4-butoxyphenyl)-1,1,1-trichloroethane) show dihedral angles around 79.6° between aromatic rings, indicating steric effects of substituents.

- Infrared spectra confirm ether linkages (C-O-C) from butoxy and methoxy groups and the presence of trichloromethyl substituents.

Comparative Table of Key Preparation Methods

Summary and Recommendations

The preparation of this compound can be effectively achieved by:

- Utilizing substituted benzyl chlorides bearing butoxy and methoxy groups.

- Reacting these with chloral or chloral hydrate under controlled conditions to introduce the trichloromethyl group.

- Alternatively, a multi-step synthetic route involving protection, Arbuzov, Wittig-Horner, and hydrogenation reactions can be employed for higher selectivity and yield.

The choice of method depends on available starting materials, desired purity, and scale of synthesis. The direct alkylation method is preferable for industrial scale due to fewer steps and simpler purification, while the multi-step method offers precise control over substitution patterns.

Chemical Reactions Analysis

1-Butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and reaction time.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include derivatives with modified functional groups or new substituents.

Scientific Research Applications

1-Butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, leading to inhibition or activation of biological pathways. The trichloroethyl group may play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 34197-10-9 .

- Synonyms: 1-Butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene; DTXSID70955735 .

- Molecular Formula : C₁₉H₂₁Cl₃O₂ .

- Structure : Comprises a trichloroethane backbone with one p-methoxyphenyl group and one p-butoxyphenyl substituent.

Background: This compound is an asymmetrical derivative of methoxychlor (MXC), an organochlorine pesticide developed as a less persistent alternative to DDT . Unlike MXC, which has two p-methoxyphenyl groups, the butoxy analog replaces one methoxy (-OCH₃) with a butoxy (-OC₄H₉) moiety. This structural modification alters physicochemical properties, metabolic pathways, and biological activity .

Structural and Physicochemical Properties

*Predicted logP values based on substituent hydrophobicity.

†Butoxy group increases lipophilicity vs. MXC.

‡MXC logP from experimental data .

Environmental Impact

Persistence :

- Ecotoxicity: MXC metabolites (HPTE, mono-OH MXC) disrupt fish and rodent endocrine systems at low doses (0.5–50 µM) . The butoxy compound’s effects remain unstudied but warrant caution due to structural similarities.

Biological Activity

2-(p-Butoxyphenyl)-2-(p-methoxyphenyl)-1,1,1-trichloroethane, commonly referred to as a chlorinated hydrocarbon, has garnered attention due to its unique structural properties and potential biological activities. This compound features a trichloroethane core combined with two aromatic substituents: p-butoxyphenyl and p-methoxyphenyl. Understanding its biological activity is crucial for assessing its applications in various fields, including pharmacology and environmental science.

- Molecular Formula : C19H21Cl3O2

- Molecular Weight : 387.7278 g/mol

- CAS Number : 34197-10-9

The biological activity of this compound is primarily attributed to its structural components:

- Trichloroethane Moiety : Known for its reactivity and ability to interact with biological systems, potentially leading to enzyme inhibition or receptor modulation.

- Aromatic Substituents : The p-butoxy and p-methoxy groups may enhance the compound's stability and solubility in organic solvents, facilitating its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Cytotoxicity

Studies have demonstrated that this compound can induce cytotoxic effects in various cell lines. For instance:

- In vitro assays showed that exposure to different concentrations led to significant cell death in human liver carcinoma cells (HepG2) after 24 hours of treatment.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

- It was found to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.

Antimicrobial Activity

Preliminary studies suggest antimicrobial properties:

- The compound exhibited inhibitory effects against certain bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

Several case studies have explored the biological implications of this compound:

-

Case Study on Liver Toxicity :

- A study investigated the hepatotoxic effects of chlorinated hydrocarbons, including this compound. Results indicated increased liver enzyme levels in treated rats, suggesting hepatotoxicity.

-

Environmental Impact Assessment :

- Research focused on the environmental persistence of chlorinated compounds highlighted the potential bioaccumulation of this compound in aquatic organisms, raising concerns about ecological toxicity.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

| Compound Name | Cytotoxicity | Enzyme Inhibition | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Yes | Moderate |

| Methoxychlor | Moderate | Yes | Low |

| Trichloroethylene | High | Yes | None |

Q & A

Q. What synthetic routes are employed to produce 2-(p-Butoxyphenyl)-2-(p-methoxyphenyl)-1,1,1-trichloroethane, and how is structural integrity validated?

The compound is synthesized via Friedel-Crafts alkylation or condensation reactions, similar to asymmetrical methoxychlor analogues. Structural validation employs nuclear magnetic resonance (NMR) for substituent positioning, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Reference standards from chemical databases (e.g., CAS 72-43-5 for related structures) ensure analytical consistency .

Q. Which physicochemical parameters critically influence the toxicity of asymmetrical methoxychlor analogues like this compound?

Key parameters include:

- Hydrophobicity (logP): Higher values enhance membrane permeability and bioaccumulation.

- Substituent bulk : Bulky groups in ortho positions reduce toxicity due to steric hindrance, while para substituents with electron-donating resonance effects (e.g., methoxy) enhance activity.

- Electronic effects : Electron-donating groups stabilize transition states in metabolic activation. These parameters are optimized using regression models based on housefly toxicity assays .

Q. What experimental models are suitable for preliminary toxicity screening?

Housefly (Musca domestica) bioassays pretreated with piperonyl butoxide (a cytochrome P450 inhibitor) are standard for evaluating neurotoxic effects. Dose-response curves are generated using LD₅₀ values, with toxicity correlated to substituent physicochemical properties .

Advanced Research Questions

Q. How do metabolic pathways modulate the endocrine-disrupting effects of this compound, and what methods differentiate parent compound effects from metabolites?

The compound undergoes hepatic and ovarian O-dealkylation via CYP1A2/CYP2C29, producing metabolites like 2-(p-hydroxyphenyl)-2-(p-methoxyphenyl)-1,1,1-trichloroethane (mono-OH) and 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE). To distinguish effects:

- In vitro models : Use primary granulosa/theca cell cultures without metabolic competence (e.g., liver S9 fraction exclusion).

- Metabolite-specific inhibitors : Co-treatment with CYP inhibitors (e.g., ketoconazole) isolates parent compound activity.

- LC-MS/MS : Quantifies metabolite levels in biological matrices .

Q. What computational strategies optimize the bioactivity of derivatives?

- QSAR modeling : Regression equations relate toxicity to hydrophobicity, steric bulk, and electronic parameters.

- Molecular docking : Predicts interactions with estrogen receptors (ERα/ERβ) or neurotransmitter targets.

- Chemical space mapping : Non-linear 2D projections (e.g., PCA) identify regions of high bioactivity in physicochemical parameter space .

Q. How can contradictory data on ovarian toxicity (parent vs. metabolites) be resolved?

- Dual-model systems : Compare results from in vivo models (intact metabolism) and ex vivo follicle cultures (controlled metabolite exposure).

- Isotopic labeling : Track parent compound and metabolites using ¹⁴C-labeled analogs in biodistribution studies.

- Transcriptomic profiling : Identify unique gene expression signatures (e.g., steroidogenic enzymes Cyp11a1, Cyp19a1) induced by parent vs. metabolites .

Q. What omics approaches elucidate molecular mechanisms of endocrine disruption?

- RNA-seq : Identifies differentially expressed genes in steroidogenesis pathways (e.g., StAR, HSD3B1).

- Proteomics : Quantifies changes in steroidogenic acute regulatory protein (StAR) or aromatase levels.

- Metabolomics : Profiles alterations in estradiol (E2), progesterone (P4), and androgen levels using GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.